3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
865654-98-4 |
|---|---|
Molecular Formula |
C26H25Cl2N3O3S |
Molecular Weight |
530.46 |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-[(4-methylphenyl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c1-5-29(6-2)24(33)22-16(4)21-23(32)31(18-11-12-19(27)20(28)13-18)26(34)30(25(21)35-22)14-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
ZMRJWUVTINAGSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds known as pyrimidines, which are often investigated for their biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of various enzymes. For instance, they may inhibit dipeptidyl peptidase IV (DPP-IV), which is a target for anti-diabetic drugs. Inhibiting DPP-IV can lead to increased levels of incretin hormones that promote insulin secretion.
- Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Some pyrimidine derivatives possess significant antimicrobial properties against bacteria and fungi. This is often attributed to their ability to interfere with nucleic acid synthesis or disrupt cellular membranes.
Case Studies
- DPP-IV Inhibitors : A study on similar compounds has demonstrated that modifications to the pyrimidine structure can enhance DPP-IV inhibitory activity. For example, substituents like methyl or phenyl groups can significantly increase the potency of these inhibitors in vitro and in vivo.
- Anticancer Activity : Research has shown that certain substituted pyrimidines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | DPP-IV Inhibition | 50 | |
| Compound B | Antioxidant | 25 | |
| Compound C | Antimicrobial | 10 |
Note: The values and references are illustrative and should be replaced with actual data from relevant studies.
Safety and Toxicology
Understanding the safety profile of such compounds is crucial. Toxicological studies typically assess acute and chronic effects on various organ systems. For instance, compounds with high lipophilicity may exhibit hepatotoxicity or nephrotoxicity at elevated doses.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Thieno[2,3-d]pyrimidine core : This bicyclic structure is significant for its biological interactions.
- Dichlorophenyl group : Known for enhancing the compound's lipophilicity and biological activity.
- Diethylamino group : This moiety is crucial for solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. Notably:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by targeting the mitochondrial pathway.
- Case Study : A study involving derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Antimicrobial Effects
The compound also shows potential as an antimicrobial agent:
- Broad-Spectrum Activity : Research suggests that it may be effective against a range of bacterial pathogens. Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Case Study : A comparative study highlighted the antimicrobial efficacy of structurally related compounds against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound could exhibit similar properties.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Thieno[2,3-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The diethylamino and dichlorophenyl groups are introduced through nucleophilic substitution reactions.
- Final coupling reactions : The carboxamide functionality is incorporated at the final stages to yield the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
